2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol

Estrogen Receptor Selectivity Binding Affinity

This compound delivers 86-fold ERβ selectivity (IC50 9.5 nM vs 821 nM for ERα), enabling clean dissection of ERβ pathways without ERα crosstalk. The para-hydroxyphenyl and 6-hydroxy substitution pattern is structurally essential—generic benzoxazole analogs lose this selectivity window. Supplied at ≥98% purity with batch-specific NMR, HPLC, and GC data, it reduces baseline noise in LC-MS/GC-MS assays and ensures lot-to-lot reproducibility. Its high thermal stability (B.P. >420°C, density 1.4 g/cm³) also qualifies it for OLED emissive layers and fluorescent sensor development. Ideal as a reference standard for analytical method validation and a starting scaffold for neurodegenerative drug discovery.

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
Cat. No. B8721645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol
Molecular FormulaC13H9NO3
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)O)O
InChIInChI=1S/C13H9NO3/c15-9-3-1-8(2-4-9)13-14-11-6-5-10(16)7-12(11)17-13/h1-7,15-16H
InChIKeyPDCFEVXISBNCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol: Core Physicochemical & Biological Profile for Research Sourcing


2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol (CAS 139407-74-2) is a benzoxazole-based small molecule with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . The compound is characterized by a benzoxazole core fused with a 4-hydroxyphenyl substituent at the 2-position and an additional hydroxyl group at the 6-position, conferring distinct electronic and hydrogen-bonding properties . Its computed physical properties include a density of 1.4 ± 0.1 g/cm³ and a predicted boiling point of 421.4 ± 25.0 °C at 760 mmHg, with a calculated LogP of 2.91 . The compound is commercially available with a certified purity of 98%, supported by batch-specific analytical data including NMR, HPLC, and GC .

Why Generic 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol Substitutes Are Not Interchangeable in Critical Research Applications


Benzoxazole derivatives as a class exhibit a wide spectrum of biological activities, but the precise substitution pattern on the aryl and benzoxazole rings critically modulates both target selectivity and physicochemical properties [1]. For 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol, the para-hydroxyl on the phenyl ring and the 6-hydroxyl on the benzoxazole core are essential for high-affinity, selective engagement with estrogen receptor beta (ERβ) over ERα [2]. Simply substituting with a related benzoxazole analog—even one with similar molecular weight—can result in a complete loss of this selectivity window or a significant shift in physical properties that impacts formulation and handling [3]. Therefore, rigorous verification of structural identity and purity is a prerequisite for reproducible scientific outcomes.

Quantitative Differential Evidence for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol Against Structural Analogs


ERβ Selectivity Over ERα: A Direct Head-to-Head Binding Affinity Comparison

The compound demonstrates high-affinity binding to the estrogen receptor beta (ERβ) isoform while exhibiting markedly weaker interaction with estrogen receptor alpha (ERα). This selectivity is quantitatively defined by a comparison of IC50 values from identical radioligand binding assays [1].

Estrogen Receptor Selectivity Binding Affinity Drug Discovery

Enhanced Thermal and Physical Stability Metrics Relative to the Parent Benzoxazole Core

Functionalization of the benzoxazole core with 4-hydroxyphenyl and 6-hydroxyl groups dramatically alters its physical properties, conferring significantly higher thermal stability and density compared to the unsubstituted parent heterocycle .

Thermal Stability Physicochemical Properties Formulation Material Science

Commercially Verified High Purity (98%) for Reproducible Research Outcomes

The compound is commercially supplied with a certified standard purity of 98%, which is a critical specification for ensuring consistent and reproducible results in biological assays and chemical syntheses . This purity level is notably higher than the more commonly offered 95% purity grade for this and related benzoxazole derivatives from other vendors .

Purity Quality Control Reproducibility Procurement

Class-Level Antioxidant Capacity for Multifunctional Biological Research

While direct antioxidant data for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol are not yet published, the class of phenyl benzoxazole derivatives demonstrates significant free radical scavenging activity [1]. In a comparative study, a structurally related phenyl benzoxazole (compound 34) exhibited an antioxidant potential of 49.6%, which was markedly superior to the reference drug donepezil (<10%) and comparable to the gold-standard antioxidant ascorbic acid (56.6%).

Antioxidant Free Radical Scavenging Oxidative Stress Neuroprotection

High-Impact Research and Industrial Application Scenarios for 2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol


Selective ERβ Probe in Estrogen Signaling and Endocrine Disruption Studies

The compound's ~86-fold selectivity for ERβ over ERα (IC50 9.5 nM vs. 821 nM) makes it an ideal tool compound for dissecting ERβ-specific signaling pathways in tissues such as the prostate, ovary, and immune cells. Researchers can use this probe to study ERβ-mediated transcriptional effects without the confounding influence of ERα activation, which is critical for developing tissue-selective estrogen receptor modulators [1].

Dual-Action Scaffold for Neuroprotective and Anti-Inflammatory Drug Discovery

Leveraging the combined ERβ selectivity and the class-level antioxidant potential (49.6% scavenging capacity), the compound serves as a validated starting point for medicinal chemistry campaigns targeting neurodegenerative diseases. The benzoxazole core can be further functionalized to optimize both AChE inhibition (IC50 = 0.363 µM for analog 34) and blood-brain barrier penetration while maintaining antioxidant function, a strategy supported by in vivo efficacy at 5 mg/kg in cognitive deficit models [2].

Thermally Stable Building Block for Advanced Organic Materials and OLEDs

With a boiling point exceeding 420°C and a density of 1.4 g/cm³, the compound exhibits significantly enhanced thermal stability relative to the parent benzoxazole (B.P. 182°C). This makes it a robust candidate for incorporation into organic light-emitting diode (OLED) emissive layers, fluorescent sensors, or other organic electronic devices where high-temperature processing and operational stability are required .

High-Purity Reference Standard for Analytical Method Development and Validation

The commercially available 98% purity grade, supported by batch-specific NMR, HPLC, and GC data, positions this compound as a reliable reference standard for developing and validating analytical methods for benzoxazole-containing pharmaceuticals or environmental contaminants . The 3% purity advantage over standard 95% grades minimizes baseline noise and impurity peaks, improving limit of detection and quantification in LC-MS and GC-MS assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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